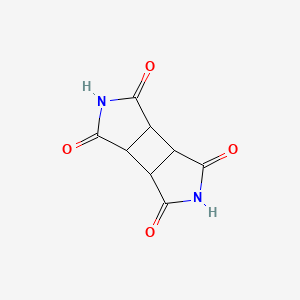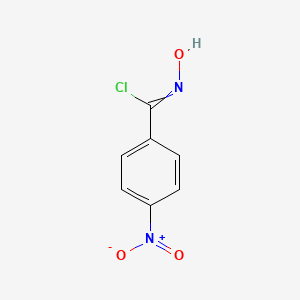![molecular formula C12H10O2 B1630524 [1,1'-联苯]-2,3'-二醇 CAS No. 26983-52-8](/img/structure/B1630524.png)
[1,1'-联苯]-2,3'-二醇
概述
描述
“[1,1’-Biphenyl]-2,3’-diol” is a derivative of Biphenyl, which is an organic compound that forms colorless crystals . Biphenyl is a benzenoid aromatic compound that consists of two benzene rings connected by a single covalent bond . It occurs naturally in coal tar, crude oil, and natural gas .
Molecular Structure Analysis
The molecular structure of Biphenyl consists of two connected phenyl rings . The molecule has a molecular weight of 154.2078 . The 3D structure of the molecule can be viewed using specific software .
Physical And Chemical Properties Analysis
Biphenyl, the parent compound of “[1,1’-Biphenyl]-2,3’-diol”, is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents .
科学研究应用
电致变色系统
Ishigaki 等人(2011 年)的一项研究利用联苯-2,2'-二基双(二芳基甲醇)作为二氢菲和联苯双阳离子的前体。这些化合物表现出三色电致变色,具有独特的颜色变化滞后模式,展示了在电致变色系统中的潜在应用 (Ishigaki 等人,2011 年)。
手性分析
Superchi 等人(2001 年)开发了一种通过观察联苯二噁烷的圆二色性 (CD) 来确定二醇绝对构型的的方法。该技术利用联苯核心诱导的手性,为立体化学分析提供了一种可靠的方法 (Superchi 等人,2001 年)。
酶促双氧合
Ishigooka 等人(1986 年)探索了联苯-2,3-二醇的酶促双氧合,详细介绍了双加氧酶的部分纯化和开环化合物的结构。这项研究有助于了解微生物降解过程 (Ishigooka 等人,1986 年)。
确定绝对构型
Superchi 等人(1999 年)对 1-芳基乙烷-1,2-二醇的研究使用联苯硼酸酯来确定二醇的绝对构型,突出了联苯化合物在立体化学分析中的应用 (Superchi 等人,1999 年)。
对映选择性反应
Taniguchi 等人(1999 年)展示了在分子内缩酮环化中使用联苯的平面手性单 Cr(CO)3 络合物,得到对映体纯的环状反式-1,2-二醇。这说明了联苯在不对称合成中的作用 (Taniguchi 等人,1999 年)。
有机合成中的催化
Unni 等人(2005 年)发现轴向手性联芳二醇作为对映选择性杂-Diels-Alder 反应中的催化剂非常有效,展示了联苯二醇在有机合成中的催化潜力 (Unni 等人,2005 年)。
抗氧化特性
Lucarini 等人(2001 年)的研究探索了联苯-2,2'-二醇的双酚衍生物的抗氧化特性,表明其在预防氧化损伤中具有潜在用途 (Lucarini 等人,2001 年)。
生物降解和环境影响
Misawa 等人(2005 年)使用重组大肠杆菌研究了芳香族分子向其各自二醇的转化,突出了联苯二醇在生物降解和环境应用中的作用 (Misawa 等人,2005 年)。
构象研究
Alpagut 等人(2008 年)研究了具有手性萜烯单元的新型对映纯联苯-2,2'-二醇,揭示了此类化合物的构象偏好和稳定性 (Alpagut 等人,2008 年)。
安全和危害
未来方向
作用机制
Target of Action
The primary target of [1,1’-Biphenyl]-2,3’-diol is the PD-1/PD-L1 pathway . This pathway plays a crucial role in cancer immunotherapy. The PD-1 receptor acts as a T-cell brake, and its interaction with ligand-1 (PD-L1) interferes with signal transduction of the T-cell receptor . This leads to suppression of T-cell survival, proliferation, and activity in the tumor microenvironment, resulting in compromised anticancer immunity .
Mode of Action
[1,1’-Biphenyl]-2,3’-diol interacts with its targets by antagonizing the PD-1/PD-L1 pathway . This interaction leads to the in vitro formation of PD-L1 dimers .
Biochemical Pathways
The biochemical pathways affected by [1,1’-Biphenyl]-2,3’-diol involve the biodegradation of polychlorinated biphenyls (PCBs). The degradation of PCBs is an efficient route for environmental biodegradation . Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action as it determines the onset, duration, and intensity of a drug’s effect .
Result of Action
The molecular and cellular effects of [1,1’-Biphenyl]-2,3’-diol’s action are primarily related to its antagonistic effect on the PD-1/PD-L1 pathway . By interfering with this pathway, [1,1’-Biphenyl]-2,3’-diol can potentially enhance the immune system’s ability to fight cancer.
Action Environment
The action, efficacy, and stability of [1,1’-Biphenyl]-2,3’-diol can be influenced by various environmental factors. For instance, polychlorinated biphenyls (PCBs), which are structurally similar to [1,1’-Biphenyl]-2,3’-diol, are known to persist in the environment for long periods due to their low reactivity and stability in harsh environmental conditions . This persistence can potentially influence the action and stability of [1,1’-Biphenyl]-2,3’-diol.
属性
IUPAC Name |
2-(3-hydroxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZQKPRCPNGNFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067649 | |
| Record name | [1,1'-Biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-2,3'-diol | |
CAS RN |
31835-45-7, 26983-52-8 | |
| Record name | [1,1′-Biphenyl]-2,3′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31835-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biphenyldiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026983528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3'-Biphenyldiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031835457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-2,3'-diol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-biphenyl]-2,3'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3'-BIPHENYLDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EL13090VE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


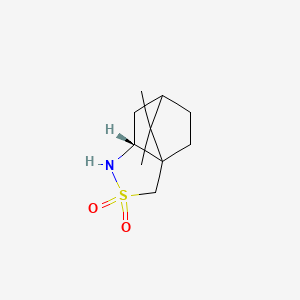
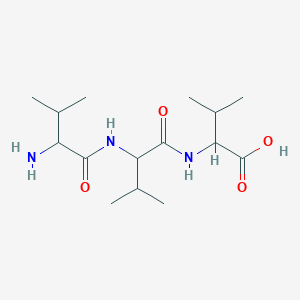
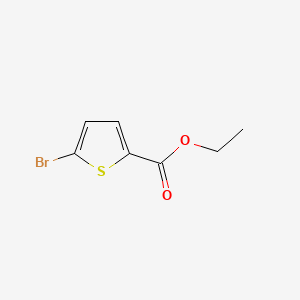



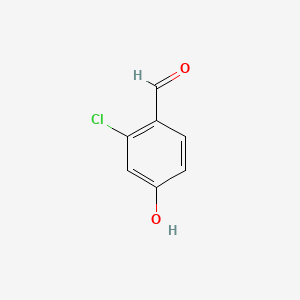
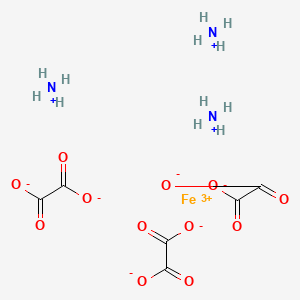


![Bicyclo[3.2.1]octane-2,4-dione](/img/structure/B1630462.png)
